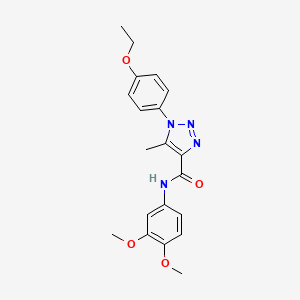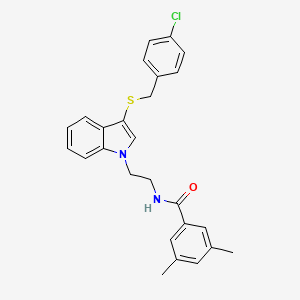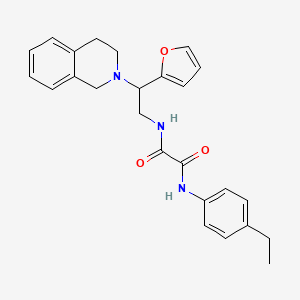![molecular formula C8H16N2O2 B2391068 3-Methyl-1-[(1r,4r)-4-hydroxycyclohexyl]urea CAS No. 80413-65-6](/img/structure/B2391068.png)
3-Methyl-1-[(1r,4r)-4-hydroxycyclohexyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-1-[(1r,4r)-4-hydroxycyclohexyl]urea is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as GW501516 and is classified as a selective androgen receptor modulator (SARM). It is a synthetic ligand that binds to androgen receptors in the body, which can lead to a range of physiological effects.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for 3-Methyl-1-[(1r,4r)-4-hydroxycyclohexyl]urea involves the reaction of 3-methylisocyanate with (1r,4r)-4-hydroxycyclohexylamine in the presence of a suitable solvent and catalyst.
Starting Materials
3-methylisocyanate, (1r,4r)-4-hydroxycyclohexylamine
Reaction
Add (1r,4r)-4-hydroxycyclohexylamine to a suitable solvent, Add 3-methylisocyanate to the reaction mixture, Stir the reaction mixture at a suitable temperature for a suitable time, Isolate the product by filtration or extraction, Purify the product by recrystallization or chromatography
Mechanism Of Action
The mechanism of action of 3-Methyl-1-[(1r,4r)-4-hydroxycyclohexyl]urea involves binding to androgen receptors in the body. This binding leads to the activation of a range of signaling pathways, which can lead to a range of physiological effects. These effects include increased endurance, improved lipid metabolism, and increased insulin sensitivity.
Biochemical And Physiological Effects
Studies have shown that 3-Methyl-1-[(1r,4r)-4-hydroxycyclohexyl]urea can lead to a range of biochemical and physiological effects. It has been shown to increase endurance by activating the PPAR-delta pathway, which can lead to increased energy production in the body. It has also been shown to improve lipid metabolism by increasing the expression of genes involved in lipid metabolism. Additionally, it has been shown to increase insulin sensitivity, which can help to prevent the development of diabetes.
Advantages And Limitations For Lab Experiments
One of the main advantages of 3-Methyl-1-[(1r,4r)-4-hydroxycyclohexyl]urea for lab experiments is its ability to selectively activate androgen receptors in the body. This can allow researchers to study the effects of androgen receptor activation without the unwanted side effects associated with other compounds. However, one limitation of this compound is that it has not been extensively studied in humans, so its long-term safety and efficacy are not yet fully understood.
Future Directions
There are a range of future directions for research on 3-Methyl-1-[(1r,4r)-4-hydroxycyclohexyl]urea. One area of interest is its potential applications in the treatment of obesity and related metabolic disorders. Another area of interest is its potential use in the treatment of cardiovascular disease, as it has been shown to have beneficial effects on lipid metabolism and insulin sensitivity. Additionally, further research is needed to fully understand the long-term safety and efficacy of this compound.
Scientific Research Applications
3-Methyl-1-[(1r,4r)-4-hydroxycyclohexyl]urea has been extensively studied for its potential applications in scientific research. It has been shown to have a range of physiological effects, including increased endurance, improved lipid metabolism, and increased insulin sensitivity. These effects make it a promising candidate for the treatment of a range of diseases, including obesity, diabetes, and cardiovascular disease.
properties
IUPAC Name |
1-(4-hydroxycyclohexyl)-3-methylurea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2/c1-9-8(12)10-6-2-4-7(11)5-3-6/h6-7,11H,2-5H2,1H3,(H2,9,10,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXGUFTNPQUYUTQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NC1CCC(CC1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-1-[(1r,4r)-4-hydroxycyclohexyl]urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-(4-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-1-(p-tolyl)pyrrolidin-2-one](/img/structure/B2390992.png)

![8-(4-fluorophenyl)-N-(3-methoxypropyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2390994.png)



![N1-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide](/img/structure/B2391005.png)

![(E)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2391008.png)